![molecular formula C7H15N3O B3145440 7-Azido-1-heptanol CAS No. 57395-45-6](/img/structure/B3145440.png)
7-Azido-1-heptanol
Overview
Description
Synthesis Analysis
The synthesis of 7-Azido-1-heptanol or similar compounds often involves nucleophilic substitution reactions . For instance, 1-ethyl-6,7,8-trifluoroquinolone can be directly substituted with sodium azide to produce a 7-azido-fluoroquinolone . This intermediate is highly reactive and can be easily reduced to the corresponding 7-amino-1-ethyl-6,8-difluroquinolone .Molecular Structure Analysis
The molecular structure of 7-Azido-1-heptanol consists of a seven-carbon chain with an azido group (-N3) and a hydroxyl group (-OH) attached. It is structurally similar to 1-heptanol, which is a clear colorless liquid that is slightly soluble in water but miscible with ether and ethanol .Scientific Research Applications
Membrane Fluidization and Mast Cell Signaling
Heterocycle Synthesis
These applications highlight the versatility and potential impact of 7-Azido-1-heptanol in scientific research. If you need further details or additional applications, feel free to ask! 😊
Mechanism of Action
Mode of Action
Azides are known to be highly reactive and can undergo a variety of chemical reactions, including reduction to amines . This reactivity could potentially lead to various interactions with biological targets.
Biochemical Pathways
It’s known that azides can be incorporated into various biochemical pathways due to their reactivity . For instance, the branched-chain amino acid pathways can be extended to produce abiotic longer chain keto acids and alcohols by engineering the chain elongation activity of 2-isopropylmalate synthase .
Pharmacokinetics
The physical and chemical properties of a compound can give some insights into its potential pharmacokinetics . More research is needed to outline the ADME properties of 7-Azido-1-heptanol and their impact on its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 7-Azido-1-heptanol. These factors could include pH, temperature, and the presence of other molecules that can react with azides . .
properties
IUPAC Name |
7-azidoheptan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O/c8-10-9-6-4-2-1-3-5-7-11/h11H,1-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZFWZFKVCDRSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN=[N+]=[N-])CCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Azido-1-heptanol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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